molecular formula C9H18N2 B1310515 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine CAS No. 78449-78-2

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

Cat. No.: B1310515
CAS No.: 78449-78-2
M. Wt: 154.25 g/mol
InChI Key: GSROTWURVBARHL-UHFFFAOYSA-N
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Description

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is a cyclic amine with the molecular formula C9H18N2. It is known for its unique structure, which includes a hexahydro-pyrrolizine ring fused with an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol
  • 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetic acid
  • 2-(Hexahydro-1H-pyrrolizin-7a-yl)propylamine

Uniqueness

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its cyclic amine structure provides stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-6-5-9-3-1-7-11(9)8-2-4-9/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROTWURVBARHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444938
Record name 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-78-2
Record name 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
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2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
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2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
Reactant of Route 6
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

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